molecular formula C13H9BrN2OS3 B2592905 5-bromo-N-(4-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide CAS No. 899941-73-2

5-bromo-N-(4-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide

Cat. No.: B2592905
CAS No.: 899941-73-2
M. Wt: 385.31
InChI Key: IDAYCRRRIKPXHV-UHFFFAOYSA-N
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Description

5-bromo-N-(4-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure.

Preparation Methods

The synthesis of 5-bromo-N-(4-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the reaction of 2-aminothiophenol with bromine to form 2-bromo-1,3-benzothiazole. This intermediate is then reacted with methylthiol to introduce the methylthio group at the 4-position of the benzothiazole ring. The final step involves the coupling of this intermediate with thiophene-2-carboxylic acid under appropriate conditions to form the desired compound .

Chemical Reactions Analysis

5-bromo-N-(4-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide, m-chloroperbenzoic acid, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with unique properties.

    Biology: The compound has shown potential as an antimicrobial and antifungal agent, making it a candidate for the development of new drugs to combat resistant strains of bacteria and fungi.

    Medicine: Its potential anti-inflammatory and anticancer properties are being explored, with studies indicating that it may inhibit certain enzymes and pathways involved in these diseases.

    Industry: The compound can be used in the development of dyes, pigments, and other industrial chemicals due to its unique structural properties

Comparison with Similar Compounds

5-bromo-N-(4-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide can be compared with other thiazole derivatives such as:

    2-aminothiazole: Known for its antimicrobial properties.

    Benzothiazole: Used in the synthesis of various pharmaceuticals and agrochemicals.

    Thiazole-4-carboxamide: Studied for its potential anticancer activity.

What sets this compound apart is its unique combination of a bromine atom, a methylthio group, and a thiophene ring, which contribute to its distinct chemical and biological properties .

Properties

IUPAC Name

5-bromo-N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN2OS3/c1-18-7-3-2-4-8-11(7)15-13(20-8)16-12(17)9-5-6-10(14)19-9/h2-6H,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDAYCRRRIKPXHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC2=C1N=C(S2)NC(=O)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN2OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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